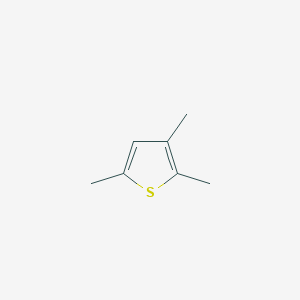

2,3,5-Trimethylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZJQIHBRCFDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170816 | |

| Record name | 2,3,5-Trimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795-05-7 | |

| Record name | 2,3,5-Trimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,3,5-Trimethylthiophene

Introduction

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a compound's physical properties is the bedrock of successful synthesis, purification, formulation, and quality control. 2,3,5-Trimethylthiophene (CAS No: 1795-05-7), a substituted sulfur-containing heterocycle, represents a class of compounds of significant interest. The thiophene ring is a well-established bioisostere for the phenyl group, a common motif in pharmacologically active molecules.[1] Its incorporation can modulate a drug candidate's metabolic stability, solubility, and target-binding affinity.[2] This guide provides an in-depth examination of the core physical and chemical properties of this compound, offering both established data and field-proven experimental insights to empower its effective use in a laboratory setting.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the first step in any scientific endeavor. The structural attributes and standard identifiers for this compound are fundamental to its chemistry. It consists of a five-membered thiophene ring with methyl groups at the 2, 3, and 5 positions. This substitution pattern dictates its electronic properties and steric profile, which in turn influence its reactivity and physical characteristics.

Caption: Core identifiers and SMILES structure of this compound.

Core Physicochemical Properties

The physical state, volatility, and density of a compound are critical parameters for its handling, purification, and use in reactions. This compound is a colorless to pale yellow liquid at standard temperature and pressure. Its key physical properties are summarized below. Understanding these values is crucial; for instance, the boiling point at reduced pressure is essential for designing purification protocols via vacuum distillation, a common technique for thermally sensitive organic liquids. The flash point indicates the temperature at which it can form an ignitable mixture with air, a vital piece of information for laboratory safety.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀S | [3] |

| Molecular Weight | 126.22 g/mol | [3] |

| Appearance | Colorless to Almost Colorless Liquid | |

| Density | 0.98 g/mL | [4] |

| Boiling Point | 82 °C @ 52 mmHg | [4] |

| Refractive Index (n20/D) | 1.51 | |

| Flash Point | 36 °C (96.8 °F) | |

| Melting Point | Not Applicable (Liquid at STP) | [4] |

Solubility Profile

A compound's solubility dictates the choice of solvents for reactions, extractions, chromatography, and formulation. While extensive quantitative solubility data for this compound is not widely published, its molecular structure—a nonpolar hydrocarbon-like body with a weakly polar thioether—provides a strong basis for predicting its behavior. Like other low-molecular-weight alkylthiophenes, it is expected to be miscible with a wide range of common organic solvents and insoluble in water.[5]

Qualitative Solubility Table:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Apolar/Weakly Polar | Hexanes, Toluene, Diethyl Ether | Miscible | "Like dissolves like" principle; van der Waals forces dominate. |

| Halogenated | Dichloromethane, Chloroform | Miscible | Moderate polarity effectively solvates the thiophene structure.[5] |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Miscible | Dipole-dipole interactions are compatible with the thiophene ring.[6] |

| Polar Protic | Ethanol, Methanol | Soluble / Miscible | The nonpolar character dominates over the solvent's H-bonding.[5] |

| Aqueous | Water | Insoluble | The molecule is nonpolar and cannot disrupt the strong hydrogen-bonding network of water. |

Experimental Protocol: Determination of Liquid-Liquid Miscibility

For novel solvent systems or precise applications, experimental verification is paramount. This protocol provides a self-validating system for determining miscibility at a laboratory scale.

Objective: To qualitatively determine if this compound is miscible, partially miscible, or immiscible in a given organic solvent at a controlled temperature.

Materials:

-

This compound

-

Test solvent (e.g., acetonitrile, DMSO)

-

Calibrated pipettes

-

Series of clean, dry 4 mL glass vials with screw caps

-

Vortex mixer

-

Constant temperature bath (e.g., 25 °C)

Procedure:

-

Preparation: Label vials for each volume ratio to be tested (e.g., 1:9, 1:1, 9:1 of thiophene to solvent).

-

Addition: Using a calibrated pipette, add the specified volumes of this compound and the test solvent to the corresponding vials. For a 1:1 ratio in a total volume of 2 mL, add 1 mL of the thiophene and 1 mL of the solvent. The use of precise volumetric additions is crucial for reproducibility.

-

Equilibration: Cap the vials securely and place them in the temperature bath for at least 15 minutes. This ensures the thermal conditions are stable and defined, as miscibility can be temperature-dependent.

-

Mixing: Vigorously mix each vial for 60 seconds using a vortex mixer. This step provides sufficient energy to overcome any kinetic barriers to mixing.

-

Observation: Let the vials stand in the temperature bath for 5 minutes. Visually inspect each vial against a well-lit, uniform background.

-

Miscible: The mixture is a single, clear, homogeneous liquid phase.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The mixture appears cloudy, turbid, or forms an emulsion that does not separate.

-

Spectroscopic Analysis

Spectroscopic data is essential for structure confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the lone aromatic proton on the thiophene ring (C4-H). Three distinct singlets should appear in the aliphatic region (δ ≈ 2.0-2.5 ppm) corresponding to the three methyl groups (C2-CH₃, C3-CH₃, C5-CH₃). The precise chemical shifts provide definitive confirmation of the substitution pattern.[7][8]

-

¹³C NMR: The spectrum will show seven distinct carbon signals: four for the aromatic thiophene ring carbons and three for the methyl carbons. The chemical shifts differentiate the substituted and unsubstituted ring carbons.[7][8]

-

-

Mass Spectrometry (MS):

-

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be clearly visible at m/z = 126. Subsequent fragmentation patterns are key for structural confirmation. A prominent fragment is often the loss of a methyl group ([M-15]⁺), resulting in a peak at m/z = 111, which may form a stable thienyl cation.[4][9] Raw GC-MS data for this compound is available in public databases such as the NIST WebBook.[3]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides information on the functional groups present. Key expected absorptions include C-H stretching from the methyl groups (aliphatic, ~2850-3000 cm⁻¹) and the aromatic ring (~3100 cm⁻¹). C=C stretching vibrations within the aromatic ring are expected in the 1350-1600 cm⁻¹ region. The pattern in the "fingerprint region" (below 1200 cm⁻¹) is unique to the molecule and serves as a reliable identifier.[10]

-

Synthesis Pathway: The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and robust method for constructing substituted thiophenes from 1,4-dicarbonyl compounds.[11][12] This reaction is highly valuable as it allows for the direct formation of the thiophene core with a predefined substitution pattern based on the chosen precursor. For this compound, the required precursor is 3,4-dimethylhexane-2,5-dione.

Caption: A representative workflow for the Paal-Knorr synthesis.

Experimental Protocol: Paal-Knorr Synthesis

Objective: To synthesize this compound from 3,4-dimethylhexane-2,5-dione.

Materials:

-

3,4-Dimethylhexane-2,5-dione

-

Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dimethylhexane-2,5-dione (1.0 eq) and anhydrous toluene. The use of anhydrous solvent is critical to prevent unwanted side reactions with the sulfurizing agent.

-

Addition of Sulfurizing Agent: Add Lawesson's reagent (approx. 0.5 eq) portion-wise. This reaction is often exothermic and can release hydrogen sulfide gas (H₂S), a toxic gas. This step must be performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux. The elevated temperature provides the activation energy for the thionation of the carbonyls and the subsequent cyclization and dehydration steps.[13]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC), observing the consumption of the starting diketone.

-

Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly quench the reaction by adding saturated NaHCO₃ solution. This step neutralizes any acidic byproducts and unreacted reagents. Be cautious, as gas evolution (CO₂) will occur.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate. The organic product will preferentially partition into the ethyl acetate layer.

-

Workup - Drying and Concentration: Combine the organic layers and dry them over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude liquid via flash column chromatography on silica gel or vacuum distillation to obtain pure this compound. The choice of purification depends on the scale and nature of any impurities.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound is a flammable liquid and vapor and causes skin, eye, and respiratory irritation.[3]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground all equipment to prevent static discharge.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. The compound is noted to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability and to prevent oxidation.

Caption: A decision workflow for the safe handling of this compound.

Applications and Relevance in Drug Development

The thiophene scaffold is a privileged structure in medicinal chemistry. Its size and electronic properties make it an effective bioisostere of a benzene ring, allowing chemists to fine-tune a molecule's properties without drastically altering its core shape.[1] Substituted thiophenes are integral components of numerous approved drugs, including anti-inflammatory agents (Tinoridine, Tiaprofenic acid) and anticancer drugs that target various kinases.[2][14] The methyl groups on this compound provide specific steric and electronic features that can be exploited to probe the binding pockets of target proteins, potentially enhancing potency or selectivity. Furthermore, the single unsubstituted position (C4) serves as a handle for further synthetic elaboration, allowing for the attachment of other pharmacophoric groups.

Conclusion

This compound is more than a simple heterocyclic compound; it is a valuable building block with well-defined physical properties that are crucial for its application in research and development. This guide has consolidated its key identifiers, physicochemical data, spectroscopic characteristics, and a reliable synthetic pathway. By integrating this technical knowledge with robust experimental protocols and safety guidelines, researchers can confidently and effectively utilize this compound in the design and synthesis of novel molecules, particularly in the pursuit of new therapeutic agents.

References

-

Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

ResearchGate. (2006). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]

-

ResearchGate. (2018). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

-

Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Retrieved from [Link]

-

Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Wiley. (n.d.). Supplementary Information. Retrieved from [Link]

-

Química Orgánica. (n.d.). Paal–Knorr synthesis of thiophene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3-dimethyl thiophene. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 1795-05-7) Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylthiophene. Retrieved from [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 2,3,4-trimethyl-. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Thiophene, 2,5-dimethyl- (CAS 638-02-8). Retrieved from [Link]

-

NIST. (n.d.). Thiophene. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H10S | CID 74531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiophene, 2,3,4-trimethyl- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. rsc.org [rsc.org]

- 9. 2,3-Dimethylthiophene | C6H8S | CID 34295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,3,5-Trimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trimethylthiophene, a substituted five-membered aromatic heterocycle, serves as a pivotal structural motif in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the sulfur heteroatom and the specific arrangement of three methyl groups, dictate its reactivity and potential for forming valuable covalent and non-covalent interactions. This guide provides a comprehensive analysis of the chemical structure, bonding, synthesis, reactivity, and spectroscopic characterization of this compound, offering foundational knowledge for its application in synthetic and drug development endeavors.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are cornerstones in the world of heterocyclic compounds, demonstrating a wide array of pharmacological activities that have led to their integration into numerous therapeutic agents.[1] The thiophene ring is considered a "privileged structure" in medicinal chemistry, capable of interacting favorably with biological targets through various mechanisms.[2] Its aromatic nature allows for π-stacking interactions, while the sulfur atom imparts distinct electronic characteristics and the capacity for hydrogen bonding.[2] The versatility of the thiophene scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates.[1] this compound, with its specific substitution pattern, presents a unique combination of electron-donating effects and steric hindrance, influencing its reactivity and making it a valuable building block in organic synthesis.

Molecular Structure and Bonding

The molecular structure of this compound is defined by a planar, five-membered ring composed of four carbon atoms and one sulfur atom.[3] The presence of methyl groups at the 2, 3, and 5 positions of the thiophene ring influences the electronic distribution and geometry of the molecule.

Aromaticity and Electron Delocalization

Thiophene is an aromatic compound, fulfilling Hückel's rule with a cyclic, planar, and fully conjugated system containing 6 π-electrons (four from the carbon-carbon double bonds and a lone pair from the sulfur atom). This electron delocalization results in a significant resonance stabilization energy, contributing to the molecule's overall stability. The methyl groups, being electron-donating, further enhance the electron density of the aromatic ring, thereby influencing its reactivity towards electrophiles.

The aromatic character of the thiophene ring is a key determinant of its chemical behavior, which closely resembles that of benzene in many respects.[4]

Orbital Hybridization and Molecular Geometry

The carbon atoms within the thiophene ring are sp² hybridized, forming a σ-framework of covalent bonds. Each carbon atom also possesses a p-orbital perpendicular to the plane of the ring, which participates in the delocalized π-system. The sulfur atom is also considered to be sp² hybridized, with one of its lone pairs occupying a p-orbital and contributing to the aromatic sextet, while the other lone pair resides in an sp² hybrid orbital in the plane of the ring.

The molecular geometry of this compound is largely planar. The bond angles and lengths are influenced by the hybridization of the atoms and the steric and electronic effects of the methyl substituents.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value |

| C-S Bond Length | ~1.72 Å |

| C=C Bond Length | ~1.37 Å |

| C-C Bond Length | ~1.42 Å |

| C-S-C Bond Angle | ~92° |

| C-C-S Bond Angle | ~111° |

| C-C-C Bond Angle | ~113° |

Note: These are estimated values based on computational studies of thiophene and its alkylated derivatives. Actual experimental values may vary.

Synthesis of this compound

The most common and versatile method for the synthesis of substituted thiophenes, including this compound, is the Paal-Knorr synthesis.[5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[6]

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis provides a direct route to the thiophene ring system.[7] For the synthesis of this compound, the required starting material is 3-methyl-2,5-hexanedione.[8] The reaction is typically carried out using a sulfurizing agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6]

Reaction Scheme:

Figure 1: General scheme for the Paal-Knorr synthesis of this compound.

Experimental Protocol: Paal-Knorr Synthesis of this compound

Materials:

-

3-Methyl-2,5-hexanedione

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2,5-hexanedione (1.0 eq) and anhydrous toluene.

-

Addition of Sulfurizing Agent: Carefully add phosphorus pentasulfide (0.5 eq) to the stirred solution. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring the mixture over ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or a similar organic solvent.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Safety Precautions: Phosphorus pentasulfide is corrosive and reacts violently with water. The reaction may produce hydrogen sulfide gas, which is toxic and has a foul odor. All manipulations should be performed in a well-ventilated fume hood.[6]

Reactivity and Regioselectivity

The reactivity of this compound is dominated by the electron-rich nature of the thiophene ring, which is further enhanced by the three electron-donating methyl groups. This makes the molecule highly susceptible to electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

The methyl groups are activating and ortho-, para-directing substituents.[9] In the case of this compound, the only available position for substitution is the C4 position. Therefore, electrophilic aromatic substitution reactions are expected to occur with high regioselectivity at this position.

Figure 2: Regioselectivity of electrophilic substitution on this compound.

Common electrophilic substitution reactions include:

-

Nitration: Using a mixture of nitric acid and sulfuric acid.

-

Halogenation: Using elemental halogens (Br₂, Cl₂) with a Lewis acid catalyst.

-

Friedel-Crafts Acylation: Using an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃).

-

Sulfonation: Using fuming sulfuric acid.

Due to the activating nature of the three methyl groups, these reactions are expected to proceed under milder conditions compared to the substitution of unsubstituted thiophene.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three methyl groups and the single proton on the thiophene ring.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C4-H | ~6.5 | Singlet (s) |

| C5-CH₃ | ~2.4 | Singlet (s) |

| C2-CH₃ | ~2.3 | Singlet (s) |

| C3-CH₃ | ~2.1 | Singlet (s) |

Note: Predicted values in CDCl₃. Actual chemical shifts may vary depending on the solvent and instrument.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~135 |

| C5 | ~133 |

| C3 | ~130 |

| C4 | ~125 |

| C5-CH₃ | ~15 |

| C2-CH₃ | ~14 |

| C3-CH₃ | ~13 |

Note: Predicted values in CDCl₃. Actual chemical shifts may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.[10]

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1550 | C=C stretch (aromatic ring) |

| ~1450 | C-H bend (aliphatic) |

| ~850 | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 126.[3] Common fragmentation pathways would involve the loss of a methyl group (M-15) leading to a stable thienyl cation.

Applications in Drug Development

The thiophene nucleus is a key component in a variety of pharmaceuticals due to its favorable biological and physicochemical properties.[1] While specific applications of this compound in marketed drugs are not extensively documented, its structural features make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activity. The methyl groups can influence the lipophilicity and metabolic stability of a drug candidate, and the thiophene ring can act as a bioisostere for a phenyl ring, offering a way to modulate biological activity and pharmacokinetic properties.[1]

Conclusion

This compound is a structurally and electronically interesting molecule with significant potential in organic synthesis and medicinal chemistry. Its aromatic character, coupled with the activating effects of the three methyl groups, dictates its high reactivity in electrophilic substitution reactions, which proceed with predictable regioselectivity. A thorough understanding of its synthesis, structure, and spectroscopic properties is essential for harnessing its full potential as a versatile building block for the development of novel functional materials and therapeutic agents.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 8. 3-methylhexane-2,5-dione [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

Introduction: Unveiling the Potential of a Substituted Thiophene

An In-Depth Technical Guide to 2,3,5-Trimethylthiophene (CAS 1795-05-7)

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by the CAS number 1795-05-7, is a substituted, five-membered heterocyclic aromatic compound.[1][2] As a member of the thiophene family, it possesses an electron-rich scaffold that is a cornerstone in medicinal chemistry and materials science.[3][4] Thiophene and its derivatives are recognized as "privileged structures," frequently serving as bioisosteres for benzene rings in the design of novel therapeutic agents.[5] This guide offers a comprehensive technical overview of this compound, delving into its physicochemical properties, synthesis, spectroscopic signature, reactivity, and potential applications, providing researchers with the foundational knowledge required for its effective utilization in the laboratory.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in research. These parameters are critical for reaction planning, purification, and structural confirmation.

Core Physicochemical Properties

The essential physical and chemical data for this compound are summarized below. This information is crucial for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 1795-05-7 | [1][2][6] |

| Molecular Formula | C₇H₁₀S | [1][2] |

| Molecular Weight | 126.22 g/mol | [2] |

| Appearance | Clear, colorless to almost colorless liquid | [6] |

| Boiling Point | 82 °C at 52 mmHg | [6][7] |

| Density | 0.98 g/mL | [6][7] |

| Refractive Index | 1.5120 to 1.5140 | [6] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The data below is predictive, based on the known spectra of similar thiophene derivatives, and serves as a benchmark for researchers verifying the synthesis and purity of this compound.

| Spectroscopic Method | Expected Observations |

| ¹H NMR | A singlet for the C4-H proton (lone aromatic proton). Three distinct singlets for the three methyl groups (C2-CH₃, C3-CH₃, C5-CH₃), with integrations of 3H each. The aromatic proton will be the most downfield signal.[8][9] |

| ¹³C NMR | Four signals for the aromatic carbons of the thiophene ring. Three distinct signals for the methyl group carbons. The carbons attached to the sulfur atom (C2 and C5) will appear at a characteristic downfield shift.[10][11] |

| Infrared (IR) | C-H stretching (aromatic) ~3100 cm⁻¹. C-H stretching (aliphatic/methyl) in the 2850-3000 cm⁻¹ region. C=C stretching (thiophene ring) bands. C-S bond vibrations, typically found in the fingerprint region (around 699 cm⁻¹).[12][13][14] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 126. Key fragmentation may involve the loss of a methyl group ([M-15]⁺) or other characteristic fragments of the thiophene ring.[15][16][17] |

Synthesis and Purification Strategies

The synthesis of substituted thiophenes is a well-established area of organic chemistry. The choice of a synthetic route depends on the availability of starting materials, desired scale, and required purity.

Synthetic Approach: The Paal-Knorr Thiophene Synthesis

While multiple routes to substituted thiophenes exist, such as the Gewald reaction, a highly reliable and conceptually straightforward method is the Paal-Knorr synthesis. This involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. For this compound, a logical precursor would be a suitably substituted 1,4-dicarbonyl compound.

An alternative and effective method involves the reaction between arylacetaldehydes and 1,3-dicarbonyl compounds in the presence of elemental sulfur, which offers a more sustainable approach.[18]

Caption: Generalized workflow for the synthesis and purification of this compound.

Protocol: Synthesis via Paal-Knorr Condensation

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the appropriate 1,4-dicarbonyl precursor in an inert solvent such as toluene or dioxane.

-

Addition of Sulfurizing Agent : Add a stoichiometric equivalent of a sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent) portion-wise to the solution. The addition may be exothermic and should be controlled.

-

Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within several hours.

-

Workup : Cool the reaction mixture to room temperature and pour it carefully into a saturated sodium bicarbonate solution to quench any remaining reagents.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Solvent Removal : Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Achieving High Purity

The primary impurities in this synthesis are often unreacted starting materials or polymeric byproducts.

-

Fractional Distillation : Given that this compound is a liquid with a defined boiling point, fractional distillation under reduced pressure is the most effective method for purification on a larger scale.[19] This separates the product from less volatile impurities.

-

Chromatography : For smaller scales or to remove isomers with close boiling points, flash column chromatography on silica gel using a non-polar eluent (e.g., hexane) is highly effective.[19]

Reactivity and Chemical Behavior

The chemical behavior of this compound is governed by the aromaticity of the thiophene ring and the electronic effects of the three methyl substituents.

-

Aromatic Character : The thiophene ring is aromatic and undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.

-

Influence of Methyl Groups : The methyl groups are electron-donating, which activates the thiophene ring towards electrophilic attack. The only unsubstituted position (C4) is the primary site for such reactions. This regioselectivity is a key consideration for using this molecule as a synthetic building block.

-

Metalation : The ring can be deprotonated at the C4 position using strong bases like n-butyllithium, creating a powerful nucleophile for the introduction of other functional groups.

Applications in Research and Drug Development

The thiophene nucleus is a versatile scaffold in medicinal chemistry, valued for its ability to participate in hydrogen bonding and its bioisosteric relationship with the phenyl group.[3][4] This makes this compound a valuable starting point for the synthesis of novel bioactive molecules.

Thiophene derivatives have demonstrated a wide spectrum of biological activities, including:

-

Anti-inflammatory[20]

The specific substitution pattern of this compound provides a unique steric and electronic profile that can be exploited to fine-tune interactions with biological targets like kinases or receptors.[4] Its defined point of reactivity at the C4 position allows for the systematic elaboration of the core structure to build libraries of compounds for screening.

Caption: this compound as a scaffold for developing novel compounds.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. This compound is a flammable liquid and presents several health hazards.

Hazard Identification:

-

Flammability : Highly flammable liquid and vapor.[24] Keep away from heat, sparks, open flames, and hot surfaces.[24][25] Use explosion-proof equipment.[24]

-

Irritation : Causes serious eye irritation and skin irritation.[15][24] May cause respiratory irritation.[15]

-

Other Hazards : The compound has a strong, unpleasant odor (stench).[25][26] It is also harmful to aquatic life with long-lasting effects.[24]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[26]

-

Gloves : Wear appropriate chemical-resistant gloves. Inspect gloves prior to use.[24]

-

Eye Protection : Use safety glasses with side-shields or chemical goggles.[25]

-

Skin Protection : Wear a lab coat and ensure skin is not exposed.[25]

-

Hygiene : Wash hands thoroughly after handling.[24][25] Do not eat, drink, or smoke in the laboratory.[24]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[25][26]

-

Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[25]

References

- 1795-05-7 | CAS DataBase - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM3wnm0N3CKJU0Hu_EbebSn1KL5UW72ePcRfJKCykjKpgp4J8AyBSc8HJwCl8t-t2BnKSeIK9CW2l5U1vMdz-vOd6iRsCQ-blO_tJSSiPYVcVs7SXX_AkC6aV5D7CS_a1vvopqPyaLRS5uYw==]

- This compound (CAS 1795-05-7) Properties | Density, Cp, Viscosity | Chemcasts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtOznRX7u1SSm7Q1tHjakic4a1v4cMxDbwMgoomV0tNr83Sc3zaKGTMGZK1MQsuVrx-_LOCW_jRAvhap6-nDjDNtkiT7toO7uhoGAn2r5W4-MhmKwOg39a_GmWt-BB7E989PbjD6t61zpuvNSML7ArLG0Uya3XbaQXXC1rvhDaOwUoNxU=]

- This compound - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1795057]

- This compound - 1795-05-7, C7H10S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-11707.html]

- This compound | CAS 1795-05-7 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-3-5-trimethylthiophene-1795-05-7]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/t31801]

- SAFETY DATA SHEET - Merck Millipore. [URL: https://www.merckmillipore.com/INTL/en/sds/merck/8.21095]

- SAFETY DATA SHEET - Fisher Scientific (alternative). [URL: https://www.fishersci.com/sds]

- 2,3,5-Tribromothiophene(3141-24-0) 13C NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/3141-24-0_13cnmr.htm]

- This compound | C7H10S | CID 74531 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74531]

- Therapeutic importance of synthetic thiophene - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5424853/]

- Unlocking the Potential: A Technical Guide to Novel Applications of 2,3,5-Trimethylphenol Derivatives - Benchchem. [URL: https://www.benchchem.com/pdf/B045783_Tech_Support.pdf]

- Efficient thiophene synthesis mediated by 1,3‐bis(carboxymethyl)imidazolium chloride - RUA. [URL: https://rua.ua.es/dspace/bitstream/10045/110196/1/Green-Chemistry_22_2020_13_4006-4011.pdf]

- 2,3-Dimethylthiophene | C6H8S | CID 34295 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/34295]

- Technical Support Center: Purification of Crude 2,3,5-Trimethylphenol - Benchchem. [URL: https://www.benchchem.

- Supplementary Information for Advanced Materials. [URL: https://onlinelibrary.wiley.com/doi/epdf/10.1002/adma.201103733]

- Supporting Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- Synthesis of 2,4,5-Trimethyl-3-chloromethyl-thiophene - PrepChem.com. [URL: http://www.prepchem.com/synthesis-of-2-4-5-trimethyl-3-chloromethyl-thiophene/]

- Fig. S2 . 1 H-NMR Spectrum of 2-dodecyl-5-trimethylstannylthiophene in... - ResearchGate. [URL: https://www.researchgate.net/figure/Fig-S2-1-H-NMR-Spectrum-of-2-dodecyl-5-trimethylstannylthiophene-in-CD-2-Cl-2-x_fig2_280928923]

- 2-Methylthiophene(554-14-3) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/554-14-3_1hnmr.htm]

- The Infrared Absorption Spectra of Thiophene Derivatives. [URL: https://www.jstage.jst.go.jp/article/bullosakafu-a/10/1/10_1_121/_pdf]

- A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes - ResearchGate. [URL: https://www.researchgate.net/publication/235414603_A_Review_on_Reactivity_of_Thiophenes_Oligothiophenes_and_Benzothiophenes_SRajappa_V_K_Gumaste_AdvHeterocyclChem_2013_108_1-161]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10853754/]

- Biological Activities of Thiophenes - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/55018]

- Biological and Pharmacological Activity of Thiophene and its Derivatives - ResearchGate. [URL: https://www.researchgate.

- Synthesis of Unsymmetrically Condensed Benzo- and Thienotriazologermoles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152148/]

- Journal of Material Chemistry C Supporting Information. [URL: https://www.rsc.

- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI. [URL: https://www.mdpi.com/2218-273X/12/5/686]

- A Technical Guide to 2-Thiophenemethanol: Properties, Synthesis, and Applications in Drug Discovery - Benchchem. [URL: https://www.benchchem.com/pdf/B001476_Tech_Support.pdf]

- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. [URL: https://www.researchgate.

- Process for the purification of thiophene - Google Patents. [URL: https://patents.google.

- Biological Diversity of Thiophene: A Review | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/348575037_Biological_Diversity_of_Thiophene_A_Review]

- Experimental and theoretical IR spectra of thiophene.... - ResearchGate. [URL: https://www.researchgate.

- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5430268/]

- Synthesis method of 2, 5-disubstituted thiophene compound - Google Patents. [URL: https://patents.google.

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. [URL: https://www.

- Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

- Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19033202/]

- Thiophene, 2-chloromethyl - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0195]

- Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles - ResearchGate. [URL: https://www.researchgate.net/publication/232490196_Reaction_Pathways_to_2-Aminothiophenes_and_Thiophene-3-carbonitriles]iophene-3-carbonitriles]

Sources

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1795-05-7 | CAS DataBase [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 2,3,5-Tribromothiophene(3141-24-0) 13C NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound | C7H10S | CID 74531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2,3-Dimethylthiophene | C6H8S | CID 34295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. arkat-usa.org [arkat-usa.org]

- 18. rua.ua.es [rua.ua.es]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. mdpi.com [mdpi.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. fishersci.com [fishersci.com]

- 26. merckmillipore.com [merckmillipore.com]

Spectroscopic Characterization of 2,3,5-Trimethylthiophene: A Technical Guide for Structural Elucidation

This document provides an in-depth technical guide to the spectroscopic characterization of 2,3,5-trimethylthiophene. Given the relative scarcity of consolidated, publicly available experimental spectra for this specific isomer, this guide adopts a foundational approach. It combines theoretical principles of spectroscopic interpretation with comparative data from closely related thiophene analogs to build a robust predictive model for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This methodology serves as a powerful tool for researchers in synthesis, quality control, and drug development for the unambiguous identification and structural verification of this compound.

Molecular Structure and Physicochemical Properties

This compound is an alkyl-substituted heterocyclic aromatic compound. Understanding its structure is the cornerstone of predicting and interpreting its spectral data. The molecule consists of a five-membered thiophene ring substituted with three methyl groups at positions 2, 3, and 5, leaving a single proton at the 4-position.

Key Properties:

-

Molecular Formula: C₇H₁₀S[1]

-

Molecular Weight: 126.22 g/mol [1]

-

CAS Number: 1795-05-7[2]

-

Physical State: Liquid

-

Boiling Point: 82 °C (at 52 mmHg)[2]

-

Density: 0.98 g/mL[2]

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is paramount for identifying the number and connectivity of hydrogen atoms in a molecule. The structure of this compound suggests a simple yet characteristic spectrum.

Predicted ¹H NMR Spectrum

The chemical environment of the protons dictates their resonance frequency (chemical shift).

-

Thiophene Ring Proton (H-4): There is a single proton directly attached to the aromatic thiophene ring. Its signal is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Thiophene protons typically resonate between 6.5 and 7.5 ppm.

-

Methyl Protons (CH₃): The three methyl groups are chemically non-equivalent and should each produce a distinct singlet (3H integration).

-

C-2 and C-5 Methyls: These are attached to the alpha-carbons (adjacent to the sulfur atom). Their chemical shifts are expected to be similar, typically in the range of 2.4-2.5 ppm.

-

C-3 Methyl: This group is attached to a beta-carbon and is expected to be slightly upfield compared to the alpha-methyls, likely around 2.1-2.2 ppm.

-

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.6 - 6.8 | Singlet | 1H | H-4 |

| ~2.4 - 2.5 | Singlet | 3H | C5-CH₃ |

| ~2.4 - 2.5 | Singlet | 3H | C2-CH₃ |

| ~2.1 - 2.2 | Singlet | 3H | C3-CH₃ |

Predicted in CDCl₃ solvent.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, validated by a sharp, symmetric TMS signal.

-

Acquisition: Acquire the spectrum at 298 K. A standard pulse sequence (e.g., 'zg30') with a 30° pulse angle, a relaxation delay (D1) of 1-2 seconds, and 16-32 scans is typically sufficient.

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Analysis: Integrate the signals to determine the relative proton ratios. Identify the multiplicity and chemical shift of each signal to assign it to the molecular structure.

Caption: Standard workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum

The structure of this compound has no plane of symmetry, meaning all seven carbon atoms are chemically unique and should produce seven distinct signals in a proton-decoupled ¹³C NMR spectrum.

-

Ring Carbons: Thiophene ring carbons typically resonate between 120-145 ppm. The substituted, quaternary carbons (C-2, C-3, C-5) will appear downfield relative to the protonated carbon (C-4).

-

Methyl Carbons: The sp³ hybridized methyl carbons will appear significantly upfield, typically in the 10-20 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~135 - 140 | C-2 or C-5 |

| ~133 - 138 | C-2 or C-5 |

| ~128 - 133 | C-3 |

| ~123 - 128 | C-4 |

| ~14 - 16 | C-2 or C-5 Methyl |

| ~14 - 16 | C-2 or C-5 Methyl |

| ~12 - 14 | C-3 Methyl |

Predicted in CDCl₃ solvent.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a spectrometer with a broadband probe (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition: Acquire a proton-decoupled spectrum (e.g., 'zgpg30') to produce singlets for all carbon signals. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (D1 of 2-5 seconds) are required compared to ¹H NMR.

-

Processing & Analysis: Process the data similarly to the ¹H spectrum. The solvent signal (CDCl₃) can be used for reference, appearing as a triplet at ~77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectrum

The key vibrational modes for this compound are associated with the aromatic ring and the methyl C-H bonds.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Weak-Medium | Aromatic C-H Stretch (C4-H) |

| 2850 - 2990 | Strong | sp³ C-H Stretch (Methyl groups) |

| ~1500 - 1600 | Medium | C=C Aromatic Ring Stretching |

| ~1450 | Medium | CH₃ Asymmetric Bending |

| ~1375 | Medium | CH₃ Symmetric Bending |

| 900 - 675 | Medium-Strong | C-H Out-of-plane Bending |

The fingerprint region (<1000 cm⁻¹) will contain complex vibrations, including C-S stretching modes, that are highly characteristic of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Record a background spectrum on the clean, unobstructed ATR crystal (e.g., diamond or zinc selenide). This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to produce a high-quality spectrum.

-

Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) is analyzed by identifying the characteristic absorption bands as detailed in Table 3.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI), the molecule is ionized to form a radical cation (M⁺•), which then undergoes fragmentation.

-

Molecular Ion (M⁺•): The molecular weight is 126.22. A strong molecular ion peak is expected at m/z = 126 .

-

Major Fragmentation: The most likely fragmentation pathway involves the loss of a methyl radical (•CH₃, mass 15) to form a highly stable, resonance-delocalized thienylmethylium-type cation. This would result in a very intense base peak at m/z = 111 (126 - 15). Further fragmentation of the ring is possible but would likely result in lower intensity peaks.

Table 4: Predicted Major Ions in the EI-Mass Spectrum of this compound

| m/z | Predicted Intensity | Assignment |

|---|---|---|

| 126 | High | [M]⁺• (Molecular Ion) |

| 111 | Very High (Base Peak) | [M - CH₃]⁺ |

Caption: Predicted primary fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: For a volatile liquid, Gas Chromatography (GC) is the ideal introduction method (GC-MS). Inject a dilute solution (~100 ppm in hexane or dichloromethane) into the GC. A capillary column (e.g., DB-5ms) separates the sample from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: Ions are detected, and the signal is processed to generate a mass spectrum.

-

Validation: The system is validated by confirming the expected fragmentation pattern of a known standard (e.g., perfluorotributylamine, PFTBA) run under the same conditions.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data forms a unique "fingerprint":

-

¹H NMR: Four distinct singlets, with one aromatic proton and three methyl groups at characteristic chemical shifts.

-

¹³C NMR: Seven unique carbon signals confirming the asymmetry of the molecule.

-

IR: Characteristic absorptions for aromatic C-H, aliphatic C-H, and thiophene ring vibrations.

-

MS: A clear molecular ion at m/z 126 and a dominant base peak at m/z 111.

By following the rigorous, self-validating protocols outlined in this guide, researchers and analysts can reliably predict, acquire, and interpret the spectroscopic data necessary to confirm the identity and purity of this compound.

References

- This reference number is intentionally left blank as no direct experimental d

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. This compound. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Substituted Thiophenes

This guide provides a comprehensive overview of the discovery and historical development of substituted thiophenes, charting a course from an accidental discovery to their current status as indispensable scaffolds in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the origins and synthetic evolution of this critical heterocyclic motif.

Introduction: The Unassuming Importance of a Sulfur Heterocycle

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom (C₄H₄S), is a cornerstone of modern organic chemistry.[1][2] Its structural resemblance to benzene allows it to act as a bioisostere, where the thiophene ring can often replace a benzene ring in a biologically active molecule without a significant loss of activity.[3] This property, combined with the diverse reactivity of the thiophene nucleus, has established its derivatives as privileged structures in pharmacology and materials science.[1][4] From anti-inflammatory drugs to organic semiconductors, the journey of substituted thiophenes is a story of scientific curiosity, synthetic innovation, and expanding applications.[1][4] This guide will trace that journey, from its serendipitous discovery to the sophisticated synthetic methodologies that define its modern era.

The Discovery of Thiophene: A Classic Anecdote of Organic Chemistry

The history of thiophene begins not with a targeted synthesis, but with a puzzle. For a long time, the reaction of crude benzene with sulfuric acid and isatin was known to produce a vibrant blue dye called indophenin.[1][3] This was believed to be a characteristic reaction of benzene itself.

Through meticulous work, Meyer successfully isolated this sulfur-containing contaminant and named it "thiophene," from the Greek words theion (sulfur) and phaino (shining), a nod to its origin in coal tar distillates.[1][3] This discovery in 1882 not only identified a new heterocyclic compound but also highlighted the importance of purity in chemical reagents.[3][5][7] The first synthesis of thiophene was reported by Meyer in the same year, involving the reaction of acetylene with elemental sulfur.[3][8]

The Evolution of Thiophene Synthesis: From Classical Methods to Modern Innovations

The journey from Meyer's initial discovery to the vast library of substituted thiophenes available today is paved with the development of elegant and powerful synthetic methodologies. These methods can be broadly categorized into classical condensation reactions that build the thiophene ring and modern cross-coupling techniques that functionalize a pre-existing ring.

Classical Ring-Closure Syntheses

The earliest and most fundamental approaches to substituted thiophenes involve the construction of the heterocyclic ring from acyclic precursors. These methods remain workhorses in organic synthesis.

First reported independently by Carl Paal and Ludwig Knorr around 1884, this method is a cornerstone of heterocycle synthesis.[9] The Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form the thiophene ring.[9][10][11]

-

Causality: The choice of sulfurizing agent is critical. Phosphorus pentasulfide (P₄S₁₀) was the traditional reagent, but it is harsh and can lead to side products, including furan formation.[1][10][12] The development of milder reagents like Lawesson's reagent has significantly improved the scope and yield of this reaction.[3][9][10] The reaction proceeds not through a furan intermediate, but via the sulfurization of the dicarbonyl to form a thioketone, which then cyclizes.[9]

Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

-

Reactants: Combine acetonylacetone (a 1,4-dicarbonyl) with Lawesson's reagent in an anhydrous, high-boiling solvent such as toluene or xylene.

-

Stoichiometry: A slight excess of the sulfurizing agent is typically used to ensure complete conversion.

-

Conditions: The reaction mixture is heated to reflux for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 2,5-dimethylthiophene.

-

Self-Validation: The formation of the product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The disappearance of the dicarbonyl starting material signals and the appearance of aromatic thiophene signals in the NMR spectrum validate the reaction's success.

-

Developed by Karl Gewald in the 1960s, this multicomponent reaction is arguably the most versatile and widely used method for synthesizing polysubstituted 2-aminothiophenes.[13][14][15] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base.[13][16]

-

Causality: The reaction's power lies in its convergence; it assembles a highly functionalized ring in a single step from readily available starting materials.[15] The mechanism begins with a Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur and cyclizes.[13] The choice of base (often a morpholine or piperidine) is crucial for facilitating both the initial condensation and the subsequent cyclization.[7][15]

Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Reactants: In a suitable solvent like ethanol or DMF, combine 2-butanone (ketone), ethyl cyanoacetate (activated nitrile), and elemental sulfur.

-

Catalyst: Add a catalytic amount of a secondary amine base, such as morpholine or triethylamine.

-

Conditions: The mixture is gently heated (typically 50-60 °C) and stirred until the reaction is complete, as indicated by TLC analysis.[14][17]

-

Work-up: The reaction mixture is cooled, and the product often precipitates. It can be collected by filtration. Alternatively, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water.

-

Purification: The crude product is recrystallized or purified by column chromatography to yield the desired 2-aminothiophene.

-

Self-Validation: The presence of the primary amine group (-NH₂) can be confirmed by IR spectroscopy (N-H stretching bands) and NMR. The successful incorporation of all three components is verified by mass spectrometry, which will show the correct molecular weight for the product.

-

The Hinsberg synthesis is a classic method that involves the reaction of a 1,2-dicarbonyl compound (like benzil) with diethyl thiodiacetate in the presence of a strong base.[1][12][18]

-

Causality: This reaction proceeds through a Stobbe-type condensation mechanism.[18] It is particularly useful for synthesizing 3,4-disubstituted thiophene-2,5-dicarboxylates, a substitution pattern that can be more challenging to achieve with other methods.[18] The initial product is an ester, which is often hydrolyzed to the diacid during work-up.[1]

Developed by Hans Fiesselmann in the 1950s, this synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[19] It involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[19][20]

-

Causality: The mechanism involves a base-catalyzed conjugate addition of the thiol to the alkyne, followed by a second addition and subsequent cyclization.[19] This method is valuable for creating thiophenes with a hydroxyl group, which can be a useful handle for further functionalization.[19]

Visualization of Synthetic Pathways

The evolution of these synthetic strategies can be visualized as a progression from building the core scaffold to precisely decorating it.

Caption: Workflow comparing classical ring formation with modern functionalization of thiophenes.

Substituted Thiophenes in Drug Development and Materials Science

The synthetic methodologies described above have enabled the incorporation of the thiophene ring into a vast array of molecules with significant biological activity and material properties. The thiophene nucleus is present in numerous approved pharmaceuticals.[4]

| Drug Name | Therapeutic Class | Role of the Thiophene Moiety |

| Olanzapine | Atypical Antipsychotic | The thienobenzodiazepine core is essential for its unique receptor binding profile. |

| Duloxetine | SNRI Antidepressant | The naphthyl and thienyl groups are crucial for binding to serotonin and norepinephrine transporters. |

| Tiotropium | Anticholinergic (COPD) | The dithienyl structure contributes to its high affinity and long duration of action at muscarinic receptors. |

| Prasugrel | Antiplatelet Agent | The thienopyridine scaffold is a prodrug that is metabolized to an active form that irreversibly blocks P2Y₁₂ receptors. |

| Lornoxicam | NSAID | Acts as a bioisostere of the benzene ring found in the related drug piroxicam, maintaining anti-inflammatory activity.[3] |

Beyond medicine, polythiophenes and their derivatives are key components in organic electronics, used in applications like organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells, owing to their excellent charge-transport properties.

Conclusion and Future Outlook

The history of substituted thiophenes, from Victor Meyer's keen observation to the development of powerful multicomponent reactions and catalytic cross-couplings, exemplifies the progress of organic chemistry.[3][6] The journey has unlocked a class of compounds that are not only fundamentally interesting but also immensely practical, impacting human health and technology.

The future of thiophene chemistry will likely focus on the development of even more efficient, sustainable, and selective synthetic methods. C-H activation, which allows for the direct functionalization of the thiophene ring without pre-functionalization (e.g., halogenation), is a particularly promising frontier. As our synthetic capabilities continue to expand, the applications of these versatile sulfur-containing heterocycles in designing next-generation pharmaceuticals and advanced materials will undoubtedly continue to grow.

References

- Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Hinsberg synthesis of thiophene derivatives. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

-

MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Wikiwand. (n.d.). Viktor Meyer. Retrieved from [Link]

-

ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

-

Química Orgánica. (n.d.). Paal–Knorr synthesis of thiophene. Retrieved from [Link]

-

Organic Chemistry Portal. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Retrieved from [Link]

-

SlidePlayer. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]

- ACS Publications. (2017).

- Hartough, H. D. (1952).

-

ideXlab. (n.d.). Hinsberg Thiophene Synthesis. Retrieved from [Link]

-

YouTube. (2019). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). Retrieved from [Link]

-

Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

-

YouTube. (2024). Hinsberg Thiophene synthesis. Retrieved from [Link]

-

Britannica. (n.d.). Thiophene. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. ijprajournal.com [ijprajournal.com]

- 5. wikiwand.com [wikiwand.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 8. rroij.com [rroij.com]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 13. Gewald reaction - Wikipedia [en.wikipedia.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. d-nb.info [d-nb.info]

- 16. Gewald Reaction [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Occurrence of Alkylated Thiophenes

Abstract

Alkylated thiophenes represent a unique class of sulfur-containing heterocyclic secondary metabolites predominantly found in the plant kingdom, particularly within the Asteraceae family. These compounds are biosynthetically derived from polyacetylenes and exhibit a remarkable range of biological activities, including nematicidal, insecticidal, antifungal, and phototoxic properties. This guide provides a comprehensive overview of the natural occurrence of alkylated thiophenes, delving into their primary sources, biosynthetic pathways, and the methodologies for their extraction, isolation, and characterization. Furthermore, it explores the mechanisms behind their potent biological effects, offering insights for researchers, scientists, and drug development professionals interested in harnessing these natural compounds for agricultural and pharmaceutical applications.

Part 1: Introduction to Alkylated Thiophenes

Thiophenes are five-membered aromatic rings containing one sulfur and four carbon atoms.[1] Naturally occurring thiophenes are typically composed of one to five thiophene rings, often linked at their α-carbons, and are frequently substituted with alkyl chains that may contain acetylenic bonds.[1][2] These compounds are characteristic secondary metabolites of plants in the Asteraceae family, where they are believed to function as chemical defense agents against various pathogens and herbivores.[3] The inherent biological activity of these molecules, particularly their phototoxicity, has made them a subject of intense research for the development of novel biopesticides and therapeutic agents.[2]

Part 2: Natural Sources and Biosynthesis

Alkylated thiophenes are most famously associated with the plant family Asteraceae.[1][4] Genera such as Tagetes (marigolds), Echinops (globe thistles), Artemisia, Pluchea, and Eclipta are well-documented producers of these compounds.[1][3] In many species, particularly Tagetes, these compounds are concentrated in the roots and are exuded into the rhizosphere, contributing to the plant's allelopathic and protective effects against soil-borne pests like nematodes.[5][6] While predominantly found in Asteraceae, some thiophenes have also been reported from the family Apiaceae and even from microorganisms like actinomycetes (Streptomyces) and fungi (Penicillium).[3][7]

The biosynthesis of these compounds is intricately linked to fatty acid and polyacetylene metabolism.[2][8] The carbon skeleton is derived from acetyl-CoA, which undergoes elongation and desaturation to form long-chain polyacetylenes. The incorporation of a sulfur atom, followed by cyclization, leads to the formation of the thiophene ring. The exact enzymatic mechanisms are complex and can lead to a diverse array of thiophene structures, from simple monothiophenes to more complex terthiophenes like α-terthienyl.

Caption: Generalized biosynthetic pathway of alkylated thiophenes.

Table 1: Representative Naturally Occurring Alkylated Thiophenes

| Compound Name | Structure | Primary Natural Source(s) |

| α-Terthienyl | Thiophene-Thiophene-Thiophene | Tagetes spp. (Marigold) roots, Echinops spp. |